molecular formula C13H17BrO2 B13194382 (2S,5R)-2-(Bromomethyl)-5-(2-methoxyphenyl)oxane

(2S,5R)-2-(Bromomethyl)-5-(2-methoxyphenyl)oxane

Cat. No.: B13194382
M. Wt: 285.18 g/mol
InChI Key: HLMVSJHEZSUQHP-QWRGUYRKSA-N
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Description

(2S,5R)-2-(Bromomethyl)-5-(2-methoxyphenyl)oxane is a chiral compound with a unique structure that includes a bromomethyl group and a methoxyphenyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2-(Bromomethyl)-5-(2-methoxyphenyl)oxane typically involves the bromination of a suitable precursor. One common method is the bromination of (2S,5R)-2-methyl-5-(2-methoxyphenyl)oxane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-2-(Bromomethyl)-5-(2-methoxyphenyl)oxane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the bromine atom and introduce hydrogen.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Products include alcohols, ketones, or carboxylic acids.

    Reduction: Products include the corresponding hydrocarbons or alcohols.

Scientific Research Applications

(2S,5R)-2-(Bromomethyl)-5-(2-methoxyphenyl)oxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (2S,5R)-2-(Bromomethyl)-5-(2-methoxyphenyl)oxane involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, while the methoxyphenyl group can participate in aromatic substitution reactions. The compound’s effects are mediated through its interactions with molecular targets such as enzymes, receptors, or other biomolecules, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (2S,5R)-2-(Chloromethyl)-5-(2-methoxyphenyl)oxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    (2S,5R)-2-(Hydroxymethyl)-5-(2-methoxyphenyl)oxane: Contains a hydroxymethyl group instead of a bromomethyl group.

    (2S,5R)-2-(Methyl)-5-(2-methoxyphenyl)oxane: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.

Uniqueness

(2S,5R)-2-(Bromomethyl)-5-(2-methoxyphenyl)oxane is unique due to the presence of the bromomethyl group, which imparts high reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of various complex molecules and pharmaceuticals.

Properties

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

(2S,5R)-2-(bromomethyl)-5-(2-methoxyphenyl)oxane

InChI

InChI=1S/C13H17BrO2/c1-15-13-5-3-2-4-12(13)10-6-7-11(8-14)16-9-10/h2-5,10-11H,6-9H2,1H3/t10-,11-/m0/s1

InChI Key

HLMVSJHEZSUQHP-QWRGUYRKSA-N

Isomeric SMILES

COC1=CC=CC=C1[C@H]2CC[C@H](OC2)CBr

Canonical SMILES

COC1=CC=CC=C1C2CCC(OC2)CBr

Origin of Product

United States

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